2-Amino-6-fluoro-3H-indol-3-one
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Overview
Description
2-Amino-6-fluoro-3H-indol-3-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Amino-6-fluoro-3H-indol-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate ketone or aldehyde .
Chemical Reactions Analysis
2-Amino-6-fluoro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Amino-6-fluoro-3H-indol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
2-Amino-6-fluoro-3H-indol-3-one can be compared with other indole derivatives, such as:
2-Amino-3H-indol-3-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
6-Fluoro-3H-indol-3-one: Lacks the amino group, which may influence its interaction with biological targets.
2-Amino-5-fluoro-3H-indol-3-one: The position of the fluorine atom is different, which can lead to variations in its chemical and biological properties
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-amino-6-fluoroindol-3-one |
InChI |
InChI=1S/C8H5FN2O/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H,(H2,10,11,12) |
InChI Key |
VIYHOQNJBMGFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C2=O)N |
Origin of Product |
United States |
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